4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Description
BenchChem offers high-quality 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c1-27-15-7-2-11(8-12(15)10-28-14-5-3-13(19)4-6-14)9-23-26-16(18(20,21)22)24-25-17(26)29/h2-9H,10H2,1H3,(H,25,29)/b23-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZIADRGVPQARS-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol with appropriate aldehydes under acidic conditions. The resulting Schiff base formation leads to the target compound. The detailed synthetic pathway is crucial for understanding its structure-activity relationship.
Antimicrobial Activity
Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to high activity against various bacterial strains. The presence of the triazole ring is critical in enhancing the pharmacological profile of these compounds.
| Compound | Activity | Tested Strains |
|---|---|---|
| 4a | Moderate | E. coli, S. aureus |
| 6a | High | P. aeruginosa |
| 3b | Significant | C. albicans |
In one study, derivatives were screened for their antimicrobial efficacy and showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
Triazole-thiosemicarbazide derivatives have been noted for their antioxidant properties. Compounds containing thiol groups exhibit enhanced radical scavenging abilities due to their capacity to donate hydrogen atoms . This property is particularly beneficial in preventing oxidative stress-related diseases.
Analgesic and Anti-pyretic Activity
Recent research has indicated that certain triazole derivatives possess analgesic and anti-pyretic effects comparable to standard drugs like analgin and aspirin. In animal models, specific derivatives exhibited significant pain relief and fever reduction .
| Compound | Analgesic Activity | Anti-pyretic Activity |
|---|---|---|
| 3b | Comparable to analgin | Comparable to aspirin |
| 3e | Moderate | Significant |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole-thiol compounds against resistant bacterial strains. The results indicated that the target compound exhibited notable inhibitory effects on NDM-1 producing bacteria, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests against various cancer cell lines (e.g., MDA-MB-231) revealed that the synthesized triazole derivatives showed low toxicity towards normal cells while maintaining significant activity against tumor cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
The biological activity of triazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of the thiol group enhances their reactivity and binding affinity to target sites, which can lead to improved therapeutic outcomes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. It has been shown to exhibit significant antiproliferative properties against various cancer cell lines, including melanoma and triple-negative breast cancer. For instance, derivatives of 1,2,4-triazole-3-thiol have demonstrated selective cytotoxicity against human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines, suggesting that structural modifications can enhance their efficacy against specific cancer types .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives is well-documented. The compound has been tested for its effectiveness against a range of bacterial and fungal strains. For example, novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising results in inhibiting bacterial growth and yeast-like fungi . The mechanism often involves the disruption of cellular processes in pathogens, making them valuable candidates in the ongoing battle against antibiotic resistance.
Corrosion Inhibition
The compound's thiol group can interact with metal surfaces, making it a candidate for use as a corrosion inhibitor in various industrial applications. Studies have indicated that triazole derivatives can effectively protect metals from corrosion in acidic environments by forming a protective layer on the metal surface .
Coordination Chemistry
The coordination chemistry of triazole compounds is another area of interest. The ability of these compounds to form complexes with metal ions can lead to new materials with tailored properties for catalysis or electronic applications. Research into dimeric and polymeric complexes involving triazoles has shown potential for developing novel materials with enhanced stability and performance characteristics .
Table 1: Summary of Biological Activities of Triazole Derivatives
| Activity Type | Compound Tested | Cell Line/Pathogen | Result |
|---|---|---|---|
| Anticancer | 4-{[(E)-{...]} | Human melanoma IGR39 | Significant cytotoxicity observed |
| Antimicrobial | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various bacterial strains | Promising antimicrobial activity |
| Antiviral | Related triazole derivatives | HIV | Inhibition of viral replication |
| Corrosion Inhibition | 4-Methyl-4H-1,2,4-triazole-3-thiol | Mild steel | Effective corrosion protection |
Q & A
Q. What are the established synthetic routes for this triazole-thiol derivative, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Mannich reactions or condensation of intermediates . For example:
Intermediate Preparation : Start with arylpropionic acids (e.g., ibuprofen derivatives) to form triazole-thiol precursors through cyclization and thiolation .
Mannich Reaction : Aminomethylation of the triazole-thiol core with formaldehyde and secondary amines introduces substituents like the 4-chlorophenoxy group .
Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or ethanol), and catalysts (e.g., KCO) significantly impact yields (70–95%) .
- Key Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | KCO, DMF, 80°C | 70–85% | |
| Mannich Base Formation | Formaldehyde, secondary amine, ethanol | 80–95% |
Q. Which spectroscopic and crystallographic techniques validate its structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: 1.68 Å, triazole ring planarity) with R-factors < 0.05 .
- Spectroscopy :
- H/C NMR : Assigns protons (e.g., trifluoromethyl singlet at δ 3.8 ppm) and aromatic carbons .
- FT-IR : Confirms thiol (-SH) stretch at 2550 cm and C=N vibrations at 1600 cm .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variations) enhance biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- 4-Chlorophenoxy Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Trifluoromethyl Group : Increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., cytochrome P450) .
- Example : Replacing 4-methoxy with 3,4-dimethoxy groups improved antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL) .
- Key Table :
| Substituent Modification | Biological Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 4-Chlorophenoxy | Antifungal: 4–8 | |
| 3,4-Dimethoxyphenyl | Antifungal: 2–4 |
Q. How do computational methods (e.g., DFT, molecular docking) explain its mechanism of action?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to assess reactivity. The trifluoromethyl group lowers electron density, favoring nucleophilic attack .
- Molecular Docking : Simulates binding to targets like Candida albicans CYP51 (binding energy: −9.2 kcal/mol). The triazole-thiol core forms hydrogen bonds with heme propionates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to minimize variability .
- Synergistic Effects : Test combinations with known inhibitors (e.g., ketoconazole) to clarify potency discrepancies .
- Metabolic Stability : Assess hepatic microsome stability (e.g., t > 60 min) to rule out rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
